molecular formula C17H24N2O B6992067 N-[(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-yl]-N'-phenylpropane-1,3-diamine

N-[(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-yl]-N'-phenylpropane-1,3-diamine

Cat. No.: B6992067
M. Wt: 272.4 g/mol
InChI Key: XNFMLFZQGWKSDH-CVUXHIDLSA-N
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Description

The compound "N-[(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-yl]-N'-phenylpropane-1,3-diamine" is a fascinating molecule that embodies the intricacies of organic chemistry. This compound boasts a unique tricyclic structure fused with a phenylpropane diamine moiety, making it an object of interest in various scientific fields, including medicinal chemistry and materials science.

Properties

IUPAC Name

N-[(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-yl]-N'-phenylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-2-5-14(6-3-1)18-7-4-8-19-16-12-9-13-11-20-17(16)15(13)10-12/h1-3,5-6,12-13,15-19H,4,7-11H2/t12-,13-,15+,16?,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFMLFZQGWKSDH-CVUXHIDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1COC3C2NCCCNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2C[C@H]3[C@H]1CO[C@@H]3C2NCCCNC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

  • Formation of the tricyclic structure: : This step often utilizes a Diels-Alder reaction between a diene and a dienophile under controlled temperature conditions.

  • Introduction of the amine group: : This is achieved through nucleophilic substitution reactions where the tricyclic structure is reacted with an appropriate amine source.

  • Attachment of the phenylpropane diamine: : This final step usually involves coupling reactions such as the Buchwald-Hartwig amination, employing catalysts like palladium complexes under inert atmosphere conditions.

Industrial Production Methods

In an industrial setting, the synthesis is scaled up using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems helps in precise addition of reagents, temperature regulation, and efficient stirring, essential for the formation of complex molecules.

Chemical Reactions Analysis

Types of Reactions

This compound is known to undergo various types of chemical reactions, including:

  • Oxidation: : Under mild conditions, it can be oxidized using reagents like m-chloroperbenzoic acid to yield oxygenated derivatives.

  • Reduction: : Utilizing hydrogenation catalysts such as palladium on carbon, it can be reduced to amine derivatives.

  • Substitution: : The compound can participate in nucleophilic substitution reactions where different functional groups can be introduced or exchanged.

Common Reagents and Conditions

Typical reagents include:

  • Oxidizing agents: : m-Chloroperbenzoic acid, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Catalysts: : Palladium on carbon, copper catalysts.

Major Products Formed

The major products formed from these reactions are:

  • Oxidation products: : Oxygenated tricyclic amines.

  • Reduction products: : Simplified amine derivatives.

  • Substitution products: : Functionalized tricyclic compounds with varied chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing novel materials with enhanced thermal and mechanical properties. It is also utilized in the development of asymmetric synthesis techniques.

Biology

Biologically, it serves as a ligand in enzyme studies, helping to understand the binding interactions and mechanisms of various enzymes.

Medicine

In medicine, it holds potential as a therapeutic agent due to its unique structural features. It is being explored for its antimicrobial and anticancer properties, showing promising activity in preclinical studies.

Industry

Industrially, this compound is used in the manufacturing of high-performance polymers and resins, contributing to the development of advanced materials with specialized applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets and modulating their activity. Its unique tricyclic structure allows it to fit into enzyme active sites, influencing enzymatic reactions. The phenylpropane diamine moiety plays a crucial role in interacting with biological membranes, potentially disrupting microbial cell walls or interfering with cancer cell proliferation pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-yl]-N'-methylpropane-1,3-diamine

  • N-[(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-yl]-N'-ethylpropane-1,3-diamine

Uniqueness

The uniqueness of "N-[(1R,3S,6S,7S)-4-oxatricyclo[4.2.1.03,7]nonan-2-yl]-N'-phenylpropane-1,3-diamine" lies in its specific arrangement of atoms that results in distinct chemical reactivity and biological activity. Unlike its methyl or ethyl counterparts, the phenyl group provides enhanced stability and a wider range of interactions, making it a more versatile compound for research and industrial applications.

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